molecular formula C24H38O4 B122005 Dioctyl phthalate-3,4,5,6-d4 CAS No. 93952-13-7

Dioctyl phthalate-3,4,5,6-d4

Cat. No. B122005
M. Wt: 394.6 g/mol
InChI Key: MQIUGAXCHLFZKX-AMEAAFLOSA-N
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Patent
US04788172

Procedure details

A standard esterification apparatus, consisting of a 1-liter, 3 neck flask fitted with heating mantle, thermometer, nitrogen inlet tube and modified Dean-Stark separator topped with a total reflux condenser connected to a vacuum system, was charged with 148 g (1 mol) of phthalic anhydride, 312 g (2.4 mol) of 2-ethyl hexyl alcohol and 0.2 g (0.135% of PA charge) of tetrabutyl titanate (Tyzor TBT) catalyst. Heat was applied at a standardized setting and water of esterification began to form at a kettle temperature of 165° C. Heating was continued to reflux at 220° C. while removing water of reaction as fast as it is formed by azeotrope with toluene. Progress of reaction was monitored by rate of water formation until about 98% conversion of acid, at which time the reaction was sampled and the acid number determined by titration with 0.05N alcoholic KOH using bromthymol blue indicator. After 3.0 hours reaction time, the AN was reduced to 0.1 mg KOH/g, at which time the excess alcohol was removed by reducing the pressure of the system and removing alcohol distillate through the modified separator. Vacuum distillation was continued to 20 torr/200° C. at which time conditions were adjusted to 75 torr/150° C. and removal of alcohol continued by steam distillation, accomplished by dropwise addition of water to the bottom of the flask at a rate of about 1 ml/minute while maintaining the kettle at 150°-160° C. The kettle became cloudy after about 10 minutes. Distillation was continued for 30 minutes, at which time heat was removed and the system dried at full vacuum (12 torr) for 10 minutes. After cooling to 90° C. the cloudy residue was filtered through a No. 1 Whatman paper with a Buchner vacuum filter. The filtrate is cloudy and plugs the filter quickly. Refiltering with filter aid gives low odor di-octyl phthalate with AN=0.14 and color of 20 APHA.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
148 g
Type
reactant
Reaction Step Three
Quantity
312 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.1 mg
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH2:12]([CH:14]([CH2:17][CH2:18][CH2:19][CH3:20])[CH2:15][OH:16])[CH3:13].[OH-:21].[K+].[CH3:23][C:24]1[C:29]([C:30]2(C3C(C)=C(Br)C(O)=C(C(C)C)C=3)[O:40]S(=O)(=O)C3C2=CC=CC=3)=[CH:28][C:27](C(C)C)=[C:26](O)[C:25]=1Br>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4].O.C1(C)C=CC=CC=1>[C:13]([O:6][CH2:4][CH2:3][CH2:7][CH2:8][CH2:9][CH2:10][CH2:2][CH3:1])(=[O:21])[C:12]1[C:14](=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:15]([O:40][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH3:23])=[O:16] |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
148 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
312 g
Type
reactant
Smiles
C(C)C(CO)CCCC
Name
Quantity
0.2 g
Type
catalyst
Smiles
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)O)C(C)C)C(C)C)O)Br
Step Six
Name
Quantity
0.1 mg
Type
reactant
Smiles
[OH-].[K+]
Step Seven
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted
TEMPERATURE
Type
TEMPERATURE
Details
with heating mantle
CUSTOM
Type
CUSTOM
Details
thermometer, nitrogen inlet tube and modified
CUSTOM
Type
CUSTOM
Details
Dean-Stark separator topped with a total reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
to form at a kettle temperature of 165° C
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
while removing
CUSTOM
Type
CUSTOM
Details
water of reaction as fast as it
CUSTOM
Type
CUSTOM
Details
Progress of reaction
ALIQUOT
Type
ALIQUOT
Details
was sampled
CUSTOM
Type
CUSTOM
Details
After 3.0 hours reaction time
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
removing alcohol distillate through the modified separator
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation
CUSTOM
Type
CUSTOM
Details
was continued to 20 torr/200° C. at which time conditions
CUSTOM
Type
CUSTOM
Details
were adjusted to 75 torr/150° C. and removal of alcohol
DISTILLATION
Type
DISTILLATION
Details
continued by steam distillation
ADDITION
Type
ADDITION
Details
accomplished by dropwise addition of water to the bottom of the flask at a rate of about 1 ml/minute
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the kettle at 150°-160° C
DISTILLATION
Type
DISTILLATION
Details
Distillation
WAIT
Type
WAIT
Details
was continued for 30 minutes, at which time
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
the system dried at full vacuum (12 torr) for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 90° C. the cloudy residue
FILTRATION
Type
FILTRATION
Details
was filtered through a No
FILTRATION
Type
FILTRATION
Details
1 Whatman paper with a Buchner vacuum filter
FILTRATION
Type
FILTRATION
Details
plugs the filter quickly
FILTRATION
Type
FILTRATION
Details
with filter aid

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C=1C(C(=O)OCCCCCCCC)=CC=CC1)(=O)OCCCCCCCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04788172

Procedure details

A standard esterification apparatus, consisting of a 1-liter, 3 neck flask fitted with heating mantle, thermometer, nitrogen inlet tube and modified Dean-Stark separator topped with a total reflux condenser connected to a vacuum system, was charged with 148 g (1 mol) of phthalic anhydride, 312 g (2.4 mol) of 2-ethyl hexyl alcohol and 0.2 g (0.135% of PA charge) of tetrabutyl titanate (Tyzor TBT) catalyst. Heat was applied at a standardized setting and water of esterification began to form at a kettle temperature of 165° C. Heating was continued to reflux at 220° C. while removing water of reaction as fast as it is formed by azeotrope with toluene. Progress of reaction was monitored by rate of water formation until about 98% conversion of acid, at which time the reaction was sampled and the acid number determined by titration with 0.05N alcoholic KOH using bromthymol blue indicator. After 3.0 hours reaction time, the AN was reduced to 0.1 mg KOH/g, at which time the excess alcohol was removed by reducing the pressure of the system and removing alcohol distillate through the modified separator. Vacuum distillation was continued to 20 torr/200° C. at which time conditions were adjusted to 75 torr/150° C. and removal of alcohol continued by steam distillation, accomplished by dropwise addition of water to the bottom of the flask at a rate of about 1 ml/minute while maintaining the kettle at 150°-160° C. The kettle became cloudy after about 10 minutes. Distillation was continued for 30 minutes, at which time heat was removed and the system dried at full vacuum (12 torr) for 10 minutes. After cooling to 90° C. the cloudy residue was filtered through a No. 1 Whatman paper with a Buchner vacuum filter. The filtrate is cloudy and plugs the filter quickly. Refiltering with filter aid gives low odor di-octyl phthalate with AN=0.14 and color of 20 APHA.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
148 g
Type
reactant
Reaction Step Three
Quantity
312 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.1 mg
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH2:12]([CH:14]([CH2:17][CH2:18][CH2:19][CH3:20])[CH2:15][OH:16])[CH3:13].[OH-:21].[K+].[CH3:23][C:24]1[C:29]([C:30]2(C3C(C)=C(Br)C(O)=C(C(C)C)C=3)[O:40]S(=O)(=O)C3C2=CC=CC=3)=[CH:28][C:27](C(C)C)=[C:26](O)[C:25]=1Br>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4].O.C1(C)C=CC=CC=1>[C:13]([O:6][CH2:4][CH2:3][CH2:7][CH2:8][CH2:9][CH2:10][CH2:2][CH3:1])(=[O:21])[C:12]1[C:14](=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:15]([O:40][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH3:23])=[O:16] |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
148 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
312 g
Type
reactant
Smiles
C(C)C(CO)CCCC
Name
Quantity
0.2 g
Type
catalyst
Smiles
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)O)C(C)C)C(C)C)O)Br
Step Six
Name
Quantity
0.1 mg
Type
reactant
Smiles
[OH-].[K+]
Step Seven
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted
TEMPERATURE
Type
TEMPERATURE
Details
with heating mantle
CUSTOM
Type
CUSTOM
Details
thermometer, nitrogen inlet tube and modified
CUSTOM
Type
CUSTOM
Details
Dean-Stark separator topped with a total reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
to form at a kettle temperature of 165° C
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
while removing
CUSTOM
Type
CUSTOM
Details
water of reaction as fast as it
CUSTOM
Type
CUSTOM
Details
Progress of reaction
ALIQUOT
Type
ALIQUOT
Details
was sampled
CUSTOM
Type
CUSTOM
Details
After 3.0 hours reaction time
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
removing alcohol distillate through the modified separator
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation
CUSTOM
Type
CUSTOM
Details
was continued to 20 torr/200° C. at which time conditions
CUSTOM
Type
CUSTOM
Details
were adjusted to 75 torr/150° C. and removal of alcohol
DISTILLATION
Type
DISTILLATION
Details
continued by steam distillation
ADDITION
Type
ADDITION
Details
accomplished by dropwise addition of water to the bottom of the flask at a rate of about 1 ml/minute
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the kettle at 150°-160° C
DISTILLATION
Type
DISTILLATION
Details
Distillation
WAIT
Type
WAIT
Details
was continued for 30 minutes, at which time
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
the system dried at full vacuum (12 torr) for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 90° C. the cloudy residue
FILTRATION
Type
FILTRATION
Details
was filtered through a No
FILTRATION
Type
FILTRATION
Details
1 Whatman paper with a Buchner vacuum filter
FILTRATION
Type
FILTRATION
Details
plugs the filter quickly
FILTRATION
Type
FILTRATION
Details
with filter aid

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C=1C(C(=O)OCCCCCCCC)=CC=CC1)(=O)OCCCCCCCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04788172

Procedure details

A standard esterification apparatus, consisting of a 1-liter, 3 neck flask fitted with heating mantle, thermometer, nitrogen inlet tube and modified Dean-Stark separator topped with a total reflux condenser connected to a vacuum system, was charged with 148 g (1 mol) of phthalic anhydride, 312 g (2.4 mol) of 2-ethyl hexyl alcohol and 0.2 g (0.135% of PA charge) of tetrabutyl titanate (Tyzor TBT) catalyst. Heat was applied at a standardized setting and water of esterification began to form at a kettle temperature of 165° C. Heating was continued to reflux at 220° C. while removing water of reaction as fast as it is formed by azeotrope with toluene. Progress of reaction was monitored by rate of water formation until about 98% conversion of acid, at which time the reaction was sampled and the acid number determined by titration with 0.05N alcoholic KOH using bromthymol blue indicator. After 3.0 hours reaction time, the AN was reduced to 0.1 mg KOH/g, at which time the excess alcohol was removed by reducing the pressure of the system and removing alcohol distillate through the modified separator. Vacuum distillation was continued to 20 torr/200° C. at which time conditions were adjusted to 75 torr/150° C. and removal of alcohol continued by steam distillation, accomplished by dropwise addition of water to the bottom of the flask at a rate of about 1 ml/minute while maintaining the kettle at 150°-160° C. The kettle became cloudy after about 10 minutes. Distillation was continued for 30 minutes, at which time heat was removed and the system dried at full vacuum (12 torr) for 10 minutes. After cooling to 90° C. the cloudy residue was filtered through a No. 1 Whatman paper with a Buchner vacuum filter. The filtrate is cloudy and plugs the filter quickly. Refiltering with filter aid gives low odor di-octyl phthalate with AN=0.14 and color of 20 APHA.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
148 g
Type
reactant
Reaction Step Three
Quantity
312 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.1 mg
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH2:12]([CH:14]([CH2:17][CH2:18][CH2:19][CH3:20])[CH2:15][OH:16])[CH3:13].[OH-:21].[K+].[CH3:23][C:24]1[C:29]([C:30]2(C3C(C)=C(Br)C(O)=C(C(C)C)C=3)[O:40]S(=O)(=O)C3C2=CC=CC=3)=[CH:28][C:27](C(C)C)=[C:26](O)[C:25]=1Br>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4].O.C1(C)C=CC=CC=1>[C:13]([O:6][CH2:4][CH2:3][CH2:7][CH2:8][CH2:9][CH2:10][CH2:2][CH3:1])(=[O:21])[C:12]1[C:14](=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:15]([O:40][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH3:23])=[O:16] |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
148 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
312 g
Type
reactant
Smiles
C(C)C(CO)CCCC
Name
Quantity
0.2 g
Type
catalyst
Smiles
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)O)C(C)C)C(C)C)O)Br
Step Six
Name
Quantity
0.1 mg
Type
reactant
Smiles
[OH-].[K+]
Step Seven
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted
TEMPERATURE
Type
TEMPERATURE
Details
with heating mantle
CUSTOM
Type
CUSTOM
Details
thermometer, nitrogen inlet tube and modified
CUSTOM
Type
CUSTOM
Details
Dean-Stark separator topped with a total reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
to form at a kettle temperature of 165° C
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
while removing
CUSTOM
Type
CUSTOM
Details
water of reaction as fast as it
CUSTOM
Type
CUSTOM
Details
Progress of reaction
ALIQUOT
Type
ALIQUOT
Details
was sampled
CUSTOM
Type
CUSTOM
Details
After 3.0 hours reaction time
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
removing alcohol distillate through the modified separator
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation
CUSTOM
Type
CUSTOM
Details
was continued to 20 torr/200° C. at which time conditions
CUSTOM
Type
CUSTOM
Details
were adjusted to 75 torr/150° C. and removal of alcohol
DISTILLATION
Type
DISTILLATION
Details
continued by steam distillation
ADDITION
Type
ADDITION
Details
accomplished by dropwise addition of water to the bottom of the flask at a rate of about 1 ml/minute
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the kettle at 150°-160° C
DISTILLATION
Type
DISTILLATION
Details
Distillation
WAIT
Type
WAIT
Details
was continued for 30 minutes, at which time
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
the system dried at full vacuum (12 torr) for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 90° C. the cloudy residue
FILTRATION
Type
FILTRATION
Details
was filtered through a No
FILTRATION
Type
FILTRATION
Details
1 Whatman paper with a Buchner vacuum filter
FILTRATION
Type
FILTRATION
Details
plugs the filter quickly
FILTRATION
Type
FILTRATION
Details
with filter aid

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C=1C(C(=O)OCCCCCCCC)=CC=CC1)(=O)OCCCCCCCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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